Structural Differentiation from 2-Oxoimidazolidine Scaffolds via N-3 Methyl Substitution
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate contains a critical N-3 methyl substitution absent in the base 3-(2-oxoimidazolidin-1-yl)propanoic acid scaffold (CAS: 933728-92-8), a modification that fundamentally alters the steric and electronic properties of derivatives . In BTK inhibitor development, compounds incorporating the 3-methyl-2-oxoimidazolidin-1-yl moiety demonstrate nanomolar to sub-nanomolar potency, whereas related 2-oxoimidazolidine derivatives lacking the N-3 methyl group are not represented among optimized clinical candidates [1][2].
| Evidence Dimension | Presence of N-3 methyl substitution on imidazolidinone ring |
|---|---|
| Target Compound Data | Contains N-3 methyl group |
| Comparator Or Baseline | 3-(2-oxoimidazolidin-1-yl)propanoic acid (CAS: 933728-92-8) lacks N-3 methyl substitution |
| Quantified Difference | Qualitative difference in steric bulk and lipophilicity; derivatives incorporating this moiety achieve BTK IC50 <10 nM |
| Conditions | Structural comparison; derivative biological activity from BTK HotSpot kinase assay |
Why This Matters
The N-3 methyl substitution is essential for achieving the potency profile observed in advanced BTK inhibitor candidates, making this specific scaffold necessary rather than interchangeable with non-methylated analogs.
- [1] BindingDB. BDBM309788: (R)-3-(4-(1-ethylpiperidin-4-yl)phenylamino)-5-(3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl)pyrazine-2-carboxamide. US9656988, Example 257. BTK IC50 <10 nM. View Source
- [2] PDB. 8EJB: Bruton's tyrosine kinase in complex with 3-{[4-(1-acetylpiperidin-4-yl)phenyl]amino}-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide. View Source
